molecular formula C11H11NO B15334792 2-Methyl-5-(4-methylphenyl)-1,3-oxazole CAS No. 68395-78-8

2-Methyl-5-(4-methylphenyl)-1,3-oxazole

Cat. No.: B15334792
CAS No.: 68395-78-8
M. Wt: 173.21 g/mol
InChI Key: TUJNUAINMWCGSF-UHFFFAOYSA-N
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Description

2-Methyl-5-(p-tolyl)oxazole is a heterocyclic aromatic organic compound. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is substituted with a methyl group at the second position and a p-tolyl group at the fifth position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-(p-tolyl)oxazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of p-tolylacetic acid with formamide in the presence of a dehydrating agent like phosphorus oxychloride can yield 2-Methyl-5-(p-tolyl)oxazole.

Industrial Production Methods

In industrial settings, the synthesis of 2-Methyl-5-(p-tolyl)oxazole may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(p-tolyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-Methyl-5-(p-tolyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(p-tolyl)oxazole involves its interaction with molecular targets in biological systems. The oxazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenyl-oxazole: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-Methyl-5-(m-tolyl)oxazole: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    2-Methyl-5-(o-tolyl)oxazole: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

2-Methyl-5-(p-tolyl)oxazole is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the second position also contributes to its distinct properties compared to other oxazole derivatives.

Properties

IUPAC Name

2-methyl-5-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11-7-12-9(2)13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJNUAINMWCGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497577
Record name 2-Methyl-5-(4-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68395-78-8
Record name 2-Methyl-5-(4-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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